



Application Note & Protocol: Quantitative Real-Time PCR for Andropin (ENHO) Gene Expression

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Andropin, a peptide hormone encoded by the ENHO (Energy Homeostasis Associated) gene, is a critical regulator of energy homeostasis, glucose metabolism, and lipid metabolism.[1][2][3] It is expressed in various tissues, including the liver, brain, heart, and adipose tissue.[1][4] Dysregulation of **andropin** expression has been associated with numerous metabolic diseases, including obesity, type 2 diabetes, and cardiovascular conditions, making it a significant target for therapeutic research and drug development.[1][5]

Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for measuring gene expression levels.[6] This application note provides a detailed protocol for the quantification of **andropin** (ENHO) mRNA expression in biological samples using a two-step RT-qPCR approach.

Principle of the Method

The protocol involves the reverse transcription of total RNA into complementary DNA (cDNA), followed by the amplification of the **andropin** cDNA using real-time PCR with SYBR Green chemistry. The relative expression of the ENHO gene is determined using the comparative CT



 $(\Delta\Delta CT)$ method, which normalizes the expression of the target gene to one or more stably expressed reference (housekeeping) genes.[6][7]

Experimental Protocols RNA Isolation and Quantification

High-quality, intact RNA is essential for accurate gene expression analysis.

- Method: Isolate total RNA from cells or tissues using a commercially available kit (e.g., RNeasy Mini Kit, TRIzol reagent) according to the manufacturer's instructions.
- Quality Control:
 - Assess RNA integrity by agarose gel electrophoresis. Look for distinct 28S and 18S ribosomal RNA bands.
 - Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

First-Strand cDNA Synthesis

- Method: Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit (e.g., RevertAid First Strand cDNA Synthesis Kit) with a mix of oligo(dT) and random hexamer primers.
- Protocol:
 - Combine 1 μg of total RNA with the kit components in a nuclease-free tube.
 - Incubate the reaction mixture according to the manufacturer's recommended thermal profile (e.g., 25°C for 5 minutes, 42°C for 60 minutes, followed by enzyme inactivation at 70°C for 5 minutes).
 - The resulting cDNA can be stored at -20°C or used directly for qPCR.

Primer Design and Selection



Proper primer design is critical for the specificity and efficiency of the qPCR reaction. For robust results, use validated primers.

Table 1: Recommended qPCR Primers for Andropin (ENHO) and Reference Genes

| Gene Name | Species | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
|--------------------|---------|---|---|-----------|
| Andropin (ENHO) | Human | TGCTGCTCTGG GTCATCCTCTG | CAGCAGGTAG CTGCCTTCATG G | [8] |
| Andropin (Enho) | Rat | TGCTGCTCTGG GTCATCCTCTG | Sequence to be designed/validat ed | [4] |
| RPLP0 | Human | Sequence to be obtained from validated source | Sequence to be obtained from validated source | [9][10] |
| GAPDH | Human | Sequence to be obtained from validated source | Sequence to be obtained from validated source | [9][10] |
| PPIA | Mouse | Sequence to be obtained from validated source | Sequence to be obtained from validated source | [11][12] |
| YWHAZ | Mouse | Sequence to be obtained from validated source | Sequence to be obtained from validated source | [11][12] |

Note: For tissues like liver and adipose, RPLP0, PPIA, and YWHAZ have been shown to be more stable reference genes than the commonly used ACTB and GAPDH, especially in studies involving metabolic changes like diet-induced obesity.[11][12]

Quantitative Real-Time PCR (qPCR)

 Method: Perform qPCR using a SYBR Green-based master mix in a real-time PCR detection system.



- Reaction Setup (per 20 μL reaction):
 - 10 μL of 2x SYBR Green qPCR Master Mix
 - 1 μL of Forward Primer (10 μM)
 - 1 μL of Reverse Primer (10 μM)
 - 2 μL of cDNA template (diluted 1:10)
 - 6 μL of Nuclease-Free Water
- Thermal Cycling Conditions:
 - Initial Denaturation: 95°C for 10 minutes (1 cycle)
 - Amplification:
 - 95°C for 15 seconds
 - 60°C for 1 minute
 - (40 cycles)
 - Melt Curve Analysis: Perform as per the instrument's default settings to verify amplicon specificity.
- Experimental Controls:
 - No Template Control (NTC): To check for contamination.
 - No Reverse Transcription Control (-RT): To check for genomic DNA contamination.
 - Run all samples and controls in triplicate.

Data Presentation and Analysis

The relative quantification of ENHO gene expression can be calculated using the $\Delta\Delta$ CT method.



- Normalization to Reference Gene (Δ CT): Δ CT = CT (ENHO) CT (Reference Gene)
- Normalization to Control Group ($\Delta\Delta$ CT): $\Delta\Delta$ CT = Δ CT (Test Sample) Δ CT (Control Sample)
- Fold Change Calculation: Fold Change = 2-ΔΔCT

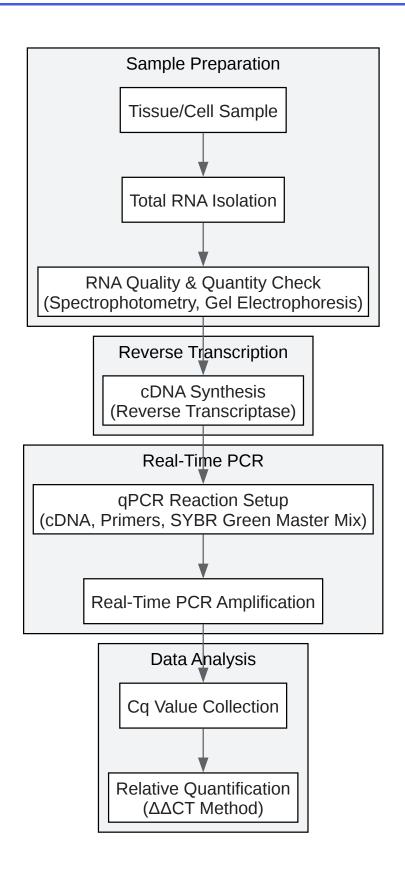
Table 2: Example Data of **Andropin** (Enho) Gene Expression in Rat Tissues under Stress Conditions

| Group | Tissue | Mean CT (Enho) | Mean CT (actb) | ΔCT (Enho - actb) | ΔΔCT (vs. Control) | Fold Change (2-ΔΔCT) |
|-------------------|-------------------|-------------------|-------------------|-------------------------|-----------------------|----------------------------|
| Control | Liver | 25.8 | 19.2 | 6.6 | 0.0 | 1.0 |
| Acute Stress | Liver | 25.5 | 19.3 | 6.2 | -0.4 | 1.3 |
| Chronic Stress | Liver | 23.9 | 19.1 | 4.8 | -1.8 | 3.5 |
| Control | Adipose Tissue | 28.1 | 20.5 | 7.6 | 0.0 | 1.0 |
| Acute Stress | Adipose Tissue | 28.3 | 20.6 | 7.7 | 0.1 | 0.9 |
| Chronic Stress | Adipose Tissue | 26.0 | 20.4 | 5.6 | -2.0 | 4.0 |

This table presents hypothetical data based on findings that chronic stress can significantly increase Enho gene expression in various tissues.[4]

Visualizations: Workflows and Signaling Pathways

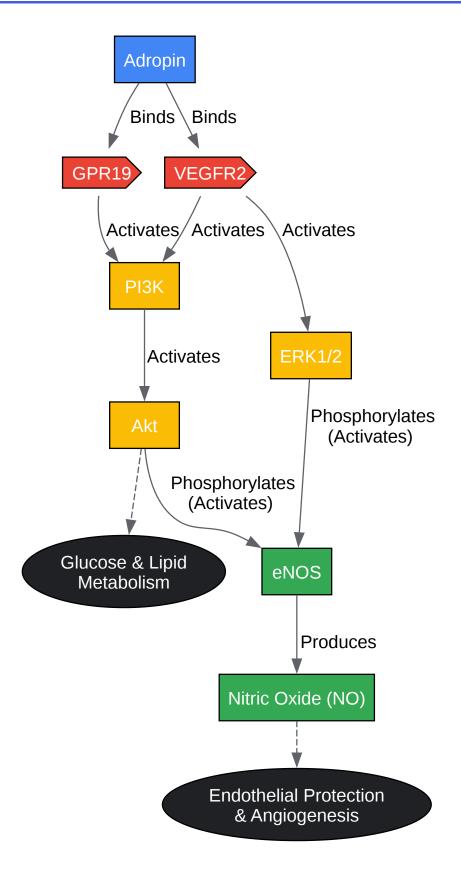




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Caption: Experimental workflow for quantifying **Andropin** gene expression.





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Caption: Key signaling pathways activated by Andropin.



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